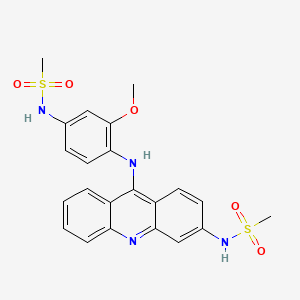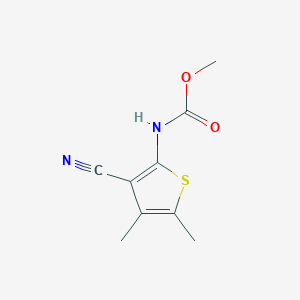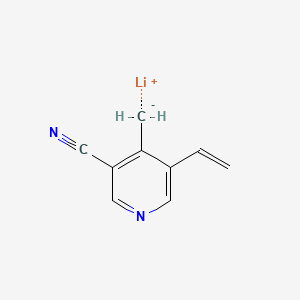
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is an organic compound that belongs to the class of benzodiazaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a suitable solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
科学的研究の応用
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Acts as a precursor for the development of novel materials with unique properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its reactivity with various nucleophiles and electrophiles. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 2-Chloro-4,5-dihydro-1,3-dimethyl-1H-imidazolium chloride
Uniqueness
2-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of the boron atom within its ring structure, which imparts distinct chemical properties. This differentiates it from other similar compounds that lack the boron atom and, consequently, have different reactivity and applications .
特性
CAS番号 |
110228-66-5 |
|---|---|
分子式 |
C8H10BClN2 |
分子量 |
180.44 g/mol |
IUPAC名 |
2-chloro-1,3-dimethyl-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C8H10BClN2/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6H,1-2H3 |
InChIキー |
AVPDSPWNGLTXGM-UHFFFAOYSA-N |
正規SMILES |
B1(N(C2=CC=CC=C2N1C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
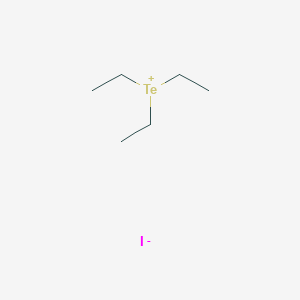
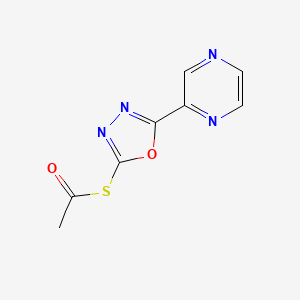
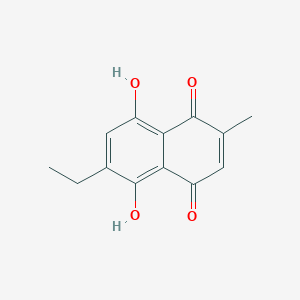
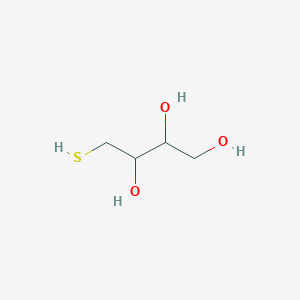
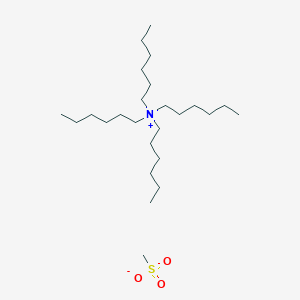

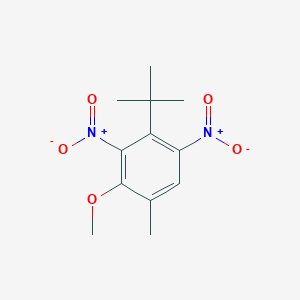

![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
